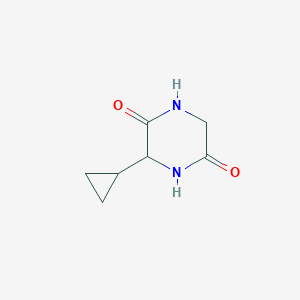
3-Cyclopropylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropylpiperazine-2,5-dione is a chemical compound with the molecular formula C7H10N2O2. It is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. This compound is characterized by a piperazine ring substituted with a cyclopropyl group at the 3-position and oxo groups at the 2 and 5 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-cyclopropylglycine with glycine under acidic conditions. The reaction typically proceeds through the formation of an intermediate dipeptide, which then cyclizes to form the diketopiperazine ring .
Another approach involves the use of multicomponent reactions, such as the Ugi reaction, followed by post-Ugi transformations. This method allows for the efficient construction of the piperazine-2,5-dione core from commercially available starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Cyclopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diketopiperazine ring to a piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine-2,5-diones .
科学的研究の応用
3-Cyclopropylpiperazine-2,5-dione has several scientific research applications, including:
作用機序
The mechanism of action of 3-Cyclopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antibacterial and antifungal activities are attributed to its ability to disrupt the integrity of microbial cell membranes .
類似化合物との比較
3-Cyclopropylpiperazine-2,5-dione can be compared with other similar compounds, such as:
3-Methylpiperazine-2,5-dione: This compound has a methyl group instead of a cyclopropyl group at the 3-position.
3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: This compound has a dihydroxybenzyl group at the 3-position and is studied for its anticancer properties.
N-Substituted piperazine-2,5-diones: These compounds have various substituents at the nitrogen atoms and are used in the development of new drugs and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine-2,5-dione derivatives .
特性
IUPAC Name |
3-cyclopropylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-8-7(11)6(9-5)4-1-2-4/h4,6H,1-3H2,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVBCOIEVQDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=O)NCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














